(3Z)-cyclooct-3-en-1-ol
Description
(3Z)-Cyclooct-3-en-1-ol is a monocyclic alcohol featuring an eight-membered carbon ring with a Z-configured double bond at the 3-position and a hydroxyl group at the 1-position. This structure imparts unique steric and electronic properties compared to linear analogs.
Properties
CAS No. |
128483-46-5 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-cyclooct-3-en-1-ol typically involves the following steps:
Cyclization of Octadiene: The starting material, 1,7-octadiene, undergoes a ring-closing metathesis reaction to form cyclooctene.
Hydroboration-Oxidation: The cyclooctene is then subjected to hydroboration-oxidation to introduce the hydroxyl group at the desired position. This involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3Z)-cyclooct-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form cyclooctanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form cyclooctyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: Cyclooctanone or cyclooctanal.
Reduction: Cyclooctanol.
Substitution: Cyclooctyl chloride.
Scientific Research Applications
(3Z)-cyclooct-3-en-1-ol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and stereochemistry.
Biology: The compound is used in the synthesis of biologically active molecules and as a model compound in enzymatic studies.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3Z)-cyclooct-3-en-1-ol involves its interaction with various molecular targets depending on the context of its use. For instance, in enzymatic reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, influencing the reactivity and selectivity of the compound. The double bond in the Z-configuration also plays a crucial role in determining the compound’s stereochemical outcomes in reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The primary structural analogs include:
- Linear alkenols: e.g., (3Z)-3-hexen-1-ol (C₆H₁₂O) and cis-3-octen-1-ol (C₈H₁₆O).
- Cyclic vs. linear frameworks: Cyclooctenol’s ring introduces rigidity, reducing conformational flexibility compared to linear cis-3-octen-1-ol .
Physical and Chemical Properties
*Calculated based on molecular formula.
- Density : The linear cis-3-octen-1-ol has a density of 0.849 g/mL , while the cyclic variant likely exhibits higher density due to compact molecular packing.
- Volatility: Cyclooctenol’s ring strain and rigidity may reduce volatility compared to linear analogs.
Key Research Findings
- Electronic Structure: Linear alkenols like (3Z)-3-hexen-1-ol exhibit planar geometries that facilitate intermolecular interactions, critical for their role in insect attraction . Cyclic analogs may exhibit altered electronic properties due to ring strain.
- Synthetic Accessibility: Linear alkenols are commercially available with high purity (>95%), whereas cyclic variants like cyclooctenol may require specialized synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
